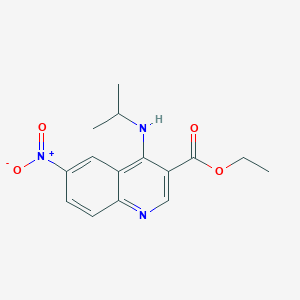

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate

Description

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate is a substituted quinoline derivative characterized by:

- Ethyl ester group at position 3 of the quinoline core.

- Isopropylamino substituent at position 2.

- Nitro group at position 6.

Properties

IUPAC Name |

ethyl 6-nitro-4-(propan-2-ylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-4-22-15(19)12-8-16-13-6-5-10(18(20)21)7-11(13)14(12)17-9(2)3/h5-9H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPWIOVFFZMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate typically involves multiple steps One common method starts with the nitration of 3-quinolinecarboxylic acid to introduce the nitro group at the 6-position This is followed by the esterification of the carboxylic acid group with ethanol to form the ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

Oxidation: The quinoline ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Hydrolysis Agents: Hydrochloric acid, sodium hydroxide.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Ethyl 4-(isopropylamino)-6-amino-3-quinolinecarboxylate.

Hydrolysis: 4-(isopropylamino)-6-nitro-3-quinolinecarboxylic acid.

Oxidation: Various quinoline derivatives with additional functional groups.

Scientific Research Applications

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Structural Comparisons

Key analogs and their structural differences are summarized below:

*Calculated based on standard molecular weight tables.

Key Observations :

- Amino Group Variations: The isopropylamino group offers greater steric hindrance and lipophilicity than methylamino or benzylamino substituents, which may influence membrane permeability and target binding .

Challenges :

- Nitration at position 6 requires precise temperature control to avoid byproducts.

- Steric hindrance from isopropylamino may reduce substitution efficiency compared to smaller amines .

Pharmacological and Physicochemical Properties

Limited direct pharmacological data exist for the target compound, but inferences are drawn from analogs:

Notes:

Biological Activity

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.

Chemical Structure and Properties

This compound is characterized by its quinoline core, which is known for its diverse biological activities. The presence of the nitro group and isopropylamino substituent contributes to its pharmacological properties. The molecular formula is .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it reduced edema and inflammatory markers significantly compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It potentially induces oxidative stress in target cells, leading to apoptosis.

- Modulation of Signaling Pathways: The compound has been shown to affect key signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What synthetic strategies are effective for preparing Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoline derivatives often involves cyclization, alkylation, and nitration steps. For example, ethylation reactions of similar compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are influenced by solvent polarity and additives like tetrabutylammonium iodide (Bu4NI), which alter regioselectivity . Key steps include:

- Nucleophilic substitution : Introduce the isopropylamino group via reaction with isopropylamine under controlled pH and temperature.

- Nitration : Position-selective nitration at the 6-position using mixed acid (HNO3/H2SO4) at low temperatures to avoid over-nitration.

- Esterification : Ethyl ester formation via refluxing with ethanol and catalytic sulfuric acid.

Optimization requires systematic variation of solvents (e.g., DMSO vs. DMF), temperature, and catalysts, monitored by TLC/HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., nitro group at C6, isopropylamino at C4) via coupling patterns and chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding influencing bioavailability) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm<sup>-1</sup>, nitro N-O at ~1520 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during synthesis of nitro-substituted quinolines?

- Methodological Answer : Conflicting product ratios (e.g., C4 vs. N-alkylation) arise from solvent polarity, steric effects, and catalyst choice. For example, Bu4NI in DMSO promotes N-ethylation over O-ethylation in similar compounds . To address discrepancies:

- Mechanistic Studies : Use isotopic labeling (<sup>15</sup>N NMR) to track reaction pathways.

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for competing pathways .

- Kinetic Analysis : Monitor intermediate formation via stopped-flow spectroscopy.

Q. What computational approaches predict the biological activity of this compound, particularly its antibacterial potential?

- Methodological Answer :

- QSAR Modeling : Correlate structural features (e.g., nitro group electron-withdrawing effects, ester lipophilicity) with activity against bacterial DNA gyrase .

- Molecular Docking : Simulate binding affinity to Staphylococcus aureus gyrase (PDB: 2XCT) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer :

- Validation Workflow :

Compare experimental <sup>1</sup>H NMR shifts with DFT-calculated values (Gaussian 16 B3LYP/6-31G*).

Analyze solvent effects (e.g., DMSO-d6 vs. CDCl3) using the IEF-PCM solvation model .

Cross-validate IR peaks with vibrational frequency calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.